4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
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Description
“4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure for “this compound” is not available in the resources I have .Scientific Research Applications
Synthesis and Catalytic Applications
A novel N-bromo sulfonamide reagent has been synthesized and characterized for its catalytic efficiency in organic synthesis. This reagent is utilized as a catalyst for the synthesis of various pyrazole derivatives via a pseudo five-component condensation reaction, highlighting its potential in facilitating complex organic transformations with high yields and short reaction times (Khazaei et al., 2014).
Biological Activities
Sulfonamide derivatives, including those related to 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide, have shown significant biological activities. For instance, pyrazoline benzensulfonamides synthesized to contain both pyrazoline and sulfonamide pharmacophores have demonstrated inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards various cell lines. This highlights their potential as candidates for developing novel inhibitors with therapeutic applications (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives based on pyrazole scaffolds have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited significant activities against selected bacterial and fungal strains, as well as free radical scavenging ability, indicating their potential use in combating microbial infections and oxidative stress (Badgujar et al., 2018).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been designed, synthesized, and tested for their antiproliferative activities against cancer cell lines. Some of these compounds showed promising broad-spectrum antitumor activity, highlighting the potential of sulfonamide derivatives in cancer therapy (Mert et al., 2014).
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3N3O2S/c1-12(2)16(14,15)13-3-4(7)5(11-13)6(8,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGLLMNFXYBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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